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Abstract

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase
(LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4
(LTB4). By targeting LTA4H, IJNJ-26993135 effectively suppresses the production of LTB4,
offering a promising therapeutic strategy for a variety of inflammatory diseases. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, and experimental protocols related to JINJ-26993135.

Chemical Structure and Properties

JNJ-26993135, with the IUPAC name 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-
carboxylic acid, is a complex organic molecule with a molecular formula of C20H20N203S.[1]
Its chemical structure is characterized by a central piperidine-4-carboxylic acid moiety linked to
a benzyl group, which in turn is substituted with a benzothiazol-2-yloxy group.

Image of INJ-26993135 Chemical Structure: (A 2D chemical structure image of JINJ-26993135
would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of INJ-26993135 is presented in the table
below. These properties are essential for understanding the compound's behavior in biological
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systems and for formulation development.

Property Value Source

Molecular Formula C20H20N203s [1]

Molecular Weight 368.45 g/mol [1]

Appearance Solid powder [1]

Purity >98% [1]

Solubility Soluble in DMSO [2]
Short term (days to weeks) at
0 - 4°C; Long term (months to

Storage Conditions years) at -20°C. Should be [1]
stored in a dry, dark
environment.

Chemical Identifiers

Identifier Value Source
1-[4-(1,3-benzothiazol-2-

IUPAC Name yloxy)benzyl]piperidine-4- [1]
carboxylic acid
0O=C(0O)C1CCN(Cc2ccc(0c3nc

SMILES [1]
4cceecds3)cc2)CCl

CAS Number 841202-16-2 [1]

Mechanism of Action: Inhibition of Leukotriene A4

Hydrolase

JNJ-26993135 exerts its anti-inflammatory effects by selectively inhibiting the enzyme

leukotriene A4 hydrolase (LTA4H).[2] LTA4H is a bifunctional zinc metalloenzyme that plays a

critical role in the leukotriene biosynthesis pathway.[3][4] It catalyzes the conversion of
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leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and
other immune cells.[3][5]

By inhibiting LTA4H, JNJ-26993135 blocks the production of LTB4, thereby reducing the
recruitment of inflammatory cells to sites of inflammation.[5] This targeted approach avoids the
broader effects of less specific anti-inflammatory agents.

Leukotriene Biosynthesis Pathway and the Role of JNJ-
26993135

The following diagram illustrates the leukotriene biosynthesis pathway and the point of
intervention for JNJ-26993135.
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Caption: The leukotriene biosynthesis pathway and the inhibitory action of INJ-26993135 on
LTA4H.

In Vitro and In Vivo Efficacy

The inhibitory activity of INJ-26993135 has been quantified in various experimental settings.
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Assay Type Target Species Potency (IC50) Source
Epoxide )
Recombinant
Hydrolase Human 10 nM [2]
o LTA4H
Activity
Aminopeptidase Recombinant
o Human 10 nM [2]
Activity LTA4H
ex vivo LTB4 N
] Whole Blood Not Specified 339 nM [2]
Production

In preclinical models, INJ-26993135 has demonstrated dose-dependent inhibition of neutrophil
influx and ear edema in a murine model of arachidonic acid-induced ear inflammation, with an
ED50 of 1-3 mg/kg.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the key experimental protocols for evaluating the activity of INJ-
26993135.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition
Assay

This protocol describes a typical enzymatic assay to determine the inhibitory effect of INJ-
26993135 on the epoxide hydrolase activity of LTA4H.[6]

Workflow Diagram:
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Preparation
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i
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Caption: Workflow for a typical in vitro LTA4H inhibition assay.

Detailed Protocol:

o Reagent Preparation:
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o Assay Buffer: Prepare a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4,
containing 4 mg/mL BSA.[6]

o LTA4H Enzyme: Dilute recombinant human LTA4H to the desired concentration in the
assay buffer.

o JNJ-26993135: Prepare a stock solution in DMSO and create serial dilutions to the
desired test concentrations.

o LTA4 Substrate: Freshly prepare Leukotriene A4 (LTA4) by hydrolyzing LTA4 methyl ester
in a degassed alkaline solution (e.g., 50 mM NaOH in cold acetone) under an inert
atmosphere.[6]

o Assay Procedure:

o In areaction vessel, combine the LTA4H enzyme solution with either INJ-26993135 at
various concentrations or the vehicle (DMSO) as a control.

o Pre-incubate the mixture for approximately 15 minutes at 37°C.[6]
o Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.
o Incubate for a defined period, typically 10 minutes, at 37°C.[6]

e Termination and Analysis:

o Stop the reaction, for instance, by diluting the reaction mixture 20-fold with the assay
buffer.[6]

o Quantify the amount of LTB4 produced using a suitable analytical method, such as liquid
chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay
(ELISA).

o Calculate the percentage of inhibition for each concentration of INJ-26993135 and
determine the IC50 value.
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In Vivo Arachidonic Acid-Induced Mouse Ear Edema
Model

This in vivo model is used to assess the anti-inflammatory activity of INJ-26993135 in a living

organism.

Workflow Diagram:
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l
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l
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Caption: Experimental workflow for the arachidonic acid-induced mouse ear edema model.

Detailed Protocol:
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e Animal Handling and Dosing:
o Use an appropriate strain of mice (e.g., CD-1 or BALB/c).

o Administer INJ-26993135 or the vehicle control to the mice via the desired route (e.qg.,
oral gavage) at a predetermined time before the inflammatory challenge.

e |nduction of Ear Edema:

o Apply a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol) to the
surface of one or both ears of each mouse.

o Assessment of Edema:

o At a specific time point after the application of arachidonic acid (e.g., 1-2 hours), humanely
euthanize the mice.

o Measure the extent of edema. This can be done by measuring the thickness of the ear
using a digital caliper or by taking a biopsy punch of a defined area from both the treated
and untreated ears and measuring their weights.

o Data Analysis:

o The degree of edema is calculated as the difference in thickness or weight between the
arachidonic acid-treated ear and the vehicle-treated or untreated ear.

o The percentage of inhibition of edema by JNJ-26993135 is calculated by comparing the
edema in the treated group to that in the control group.

Conclusion

JNJ-26993135 is a well-characterized and highly effective inhibitor of leukotriene A4 hydrolase.
Its potent and selective mechanism of action makes it a valuable tool for research into the role
of leukotriene B4 in inflammatory processes and a potential lead compound for the
development of novel anti-inflammatory therapeutics. The data and protocols presented in this
guide provide a solid foundation for researchers and drug development professionals working
with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673010#jnj-26993135-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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